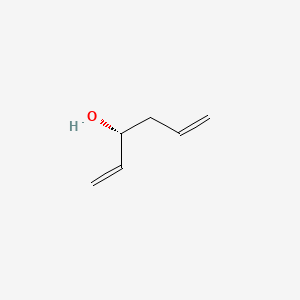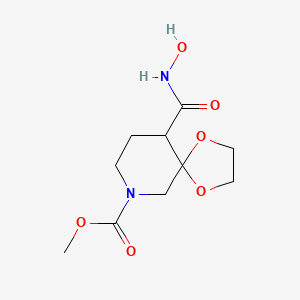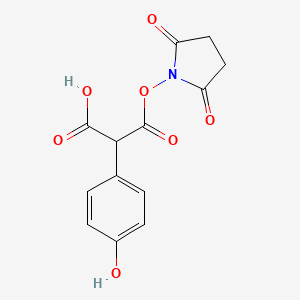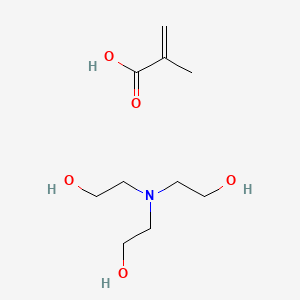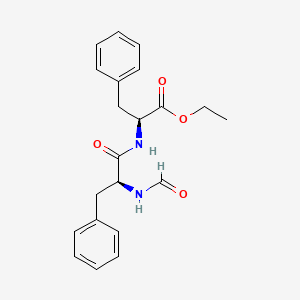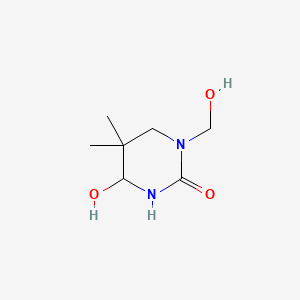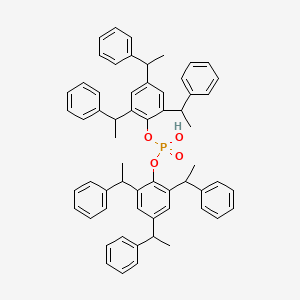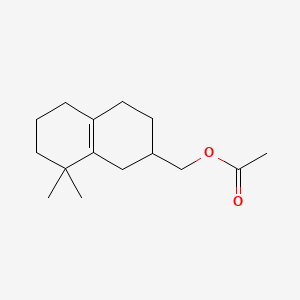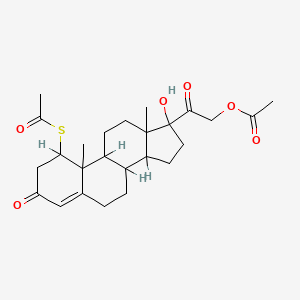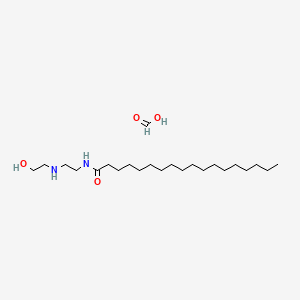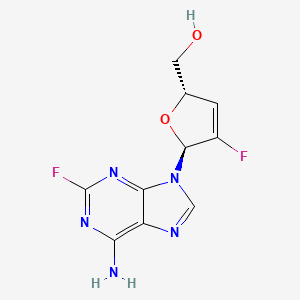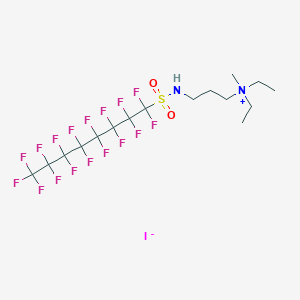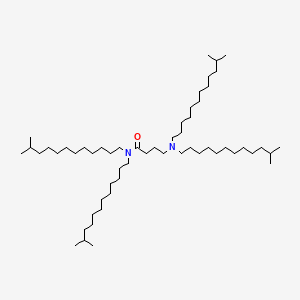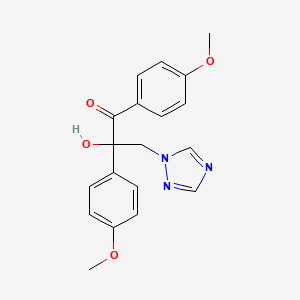
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. This compound is widely used in various industries due to its stability and intense coloration properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the breakdown of the compound.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, food coloring, and as a colorant in various consumer products.
Mechanism of Action
The mechanism of action of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate primarily involves its interaction with light and other molecules. The azo group absorbs light at specific wavelengths, resulting in the compound’s vibrant color. In biological systems, it can bind to cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved depend on the specific application and environment .
Comparison with Similar Compounds
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate can be compared with other azo dyes such as:
This compound: Similar in structure but with different substituents on the aromatic rings.
This compound: Another azo dye with different applications and properties.
The uniqueness of this compound lies in its specific substituents, which confer unique properties such as solubility, stability, and color intensity .
Properties
CAS No. |
66104-43-6 |
|---|---|
Molecular Formula |
C13H11N3Na2O6S2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
disodium;4-[[4-(sulfonatomethylamino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O6S2.2Na/c17-23(18,19)9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)24(20,21)22;;/h1-8,14H,9H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
NMFOJQBHWJIIEY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


